molecular formula C9H6BrN3O B8359807 4-Bromocinnamoyl azide

4-Bromocinnamoyl azide

Cat. No. B8359807
M. Wt: 252.07 g/mol
InChI Key: HYRUDSODWCYZBP-UHFFFAOYSA-N
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Patent
US08299023B2

Procedure details

A solution of compound 4 (121.6 g, 0.48 mol) and tributylamine (177.9 g, 0.96 mol) in diphenylether (1.2 L) was headed to 210° C. for 2 hours under N2. Then the mixture was cooled to room temperature, the precipitate was filtered, washed with hexane, and dried to give 5 (32 g, 30%)
Quantity
121.6 g
Type
reactant
Reaction Step One
Quantity
177.9 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One
Name
Yield
30%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:5]([CH:6]=[CH:7]C(N=[N+]=[N-])=O)=[CH:4][CH:3]=1.C([N:19]([CH2:24]CCC)CCCC)CCC.C1([O:34]C2C=CC=CC=2)C=CC=CC=1>>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:6]=[CH:7][NH:19][C:24]2=[O:34])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
121.6 g
Type
reactant
Smiles
BrC1=CC=C(C=CC(=O)N=[N+]=[N-])C=C1
Name
Quantity
177.9 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
1.2 L
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=CNC(C2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.